molecular formula C19H20ClN3O3 B2606732 1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1172101-00-6

1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No.: B2606732
CAS No.: 1172101-00-6
M. Wt: 373.84
InChI Key: DPXGMQJFRCNKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is central to antigen receptor-mediated NF-κB activation in lymphocytes . This compound functions by binding to the MALT1 paracaspase domain, effectively suppressing its proteolytic activity and the subsequent cleavage of substrates such as RelB, CYLD, and A20. The primary research value of this inhibitor lies in its utility for dissecting B-cell receptor and T-cell receptor signaling pathways, and for investigating the role of MALT1 in immune cell proliferation, activation, and survival . Its application is particularly significant in the field of oncology research, where it is used to probe the pathogenesis of diffuse large B-cell lymphomas (DLBCL) and other hematological malignancies that exhibit constitutive or aberrant B-cell signaling . By inhibiting MALT1, researchers can induce apoptosis and suppress the growth in certain MALT1-dependent lymphoma cell lines, providing a critical tool for validating MALT1 as a therapeutic target and for exploring novel treatment strategies for lymphoid cancers and autoimmune disorders.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-19(2)11-26-16-9-8-14(10-15(16)23(3)17(19)24)22-18(25)21-13-6-4-12(20)5-7-13/h4-10H,11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXGMQJFRCNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepin-7-yl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazepine derivative.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Thiazole-Piperazine Urea Derivatives
The compound 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (, Compound 2k) shares the urea backbone but incorporates a thiazole-piperazine system and a hydrazinylidene side chain. Key differences include:

  • Molecular weight : 762.2 g/mol (2k) vs. an estimated ~450–500 g/mol for the target compound (based on structural simplification).
  • Spectral data : 2k’s ¹H-NMR shows aromatic proton multiplicity (δ 7.86–7.80 ppm, m) and piperazine signals (δ 2.54 ppm, s), whereas the target compound’s benzooxazepine core would display distinct methyl and oxo proton resonances .

B. Tetrahydrobenzothiophene Ureas Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (, a–7d) replace the benzooxazepine with a sulfur-containing tetrahydrobenzothiophene. Notable contrasts include:

  • Electronic effects : The thiophene’s sulfur atom increases electron density compared to the oxazepine’s oxygen, altering binding affinity in redox-sensitive targets.

C. Diazepinone and Spirocyclic Analogues Compounds like 11-(4-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one () share the 4-chlorophenyl motif but diverge in core structure. The diazepinone system offers a seven-membered ring with two nitrogen atoms, contrasting with the oxazepine’s oxygen-nitrogen framework. Such differences may influence CNS activity, as diazepinones are structurally akin to benzodiazepines .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Benzo[b][1,4]oxazepine 3,3,5-Trimethyl, 4-oxo, 4-chlorophenyl ~450–500 (estimated) Urea linker, hydrogen-bond donor/acceptor N/A
2k () Thiazole-piperazine Hydrazinylidene, 3-chlorobenzyloxy 762.2 High flexibility, multiple aromatic rings
7a () Tetrahydrobenzothiophene Benzoyl, hydrazono ~400–450 (estimated) Sulfur-containing core
11-(4-Chlorophenyl)diazepinone () Diazepinone 4-Chlorophenyl, phenyl ~350–400 (estimated) Seven-membered N-heterocycle

Research Findings and Implications

  • Bioactivity : Urea derivatives with aromatic-heterocyclic systems often target enzymes like kinases or proteases. The target compound’s benzooxazepine core may confer selectivity for oxidative stress-related pathways, whereas thiazole-piperazine analogs (e.g., 2k) could exhibit broader receptor interactions .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. 2k’s multi-step synthesis involving piperazine functionalization) may favor scalable production .

Biological Activity

1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a synthetic organic compound with a complex structure that includes a urea group linked to a tetrahydrobenzo[b][1,4]oxazepine moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of kinases involved in cellular signaling pathways. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

The chemical formula for this compound is C20H22ClN3O3C_{20}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 387.86 g/mol. The presence of the chlorobenzyl group enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.

Research indicates that this compound exhibits significant inhibitory activity against certain kinases. Notably, it has been identified as a potential inhibitor of RIP1 kinase , which plays a crucial role in regulating apoptosis and inflammation pathways. The inhibition of RIP1 kinase suggests therapeutic potential in treating diseases characterized by dysregulated kinase activity, such as cancer and neurodegenerative disorders.

Kinase Inhibition

The primary focus of studies on this compound has been its ability to inhibit kinases. Kinases are critical for various cellular processes including cell division and signaling. The compound's unique structure facilitates interactions with specific protein targets within cells.

Case Studies

  • RIP1 Kinase Inhibition : In vitro studies have demonstrated that the compound effectively inhibits RIP1 kinase activity at nanomolar concentrations. This inhibition leads to reduced apoptosis in cellular models exposed to stressors that typically activate RIP1-mediated pathways.
  • Anti-inflammatory Effects : Further research has suggested that the compound may exhibit anti-inflammatory properties by modulating the activity of kinases involved in inflammatory signaling pathways. This could provide a novel approach to treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific proprietary methods may not be publicly available, general synthetic approaches include:

  • Formation of the urea moiety from isocyanates.
  • Cyclization reactions to form the tetrahydrobenzo[b][1,4]oxazepine structure.
  • Introduction of the chlorobenzyl group via electrophilic aromatic substitution.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorobenzyl)-3-(2-methyl-2H-chromen-4-one)Chlorobenzyl group; chromone coreAntioxidant properties
1-(Phenyl)-3-(2H-chromen-4-one)Phenyl group; chromone coreAnticancer activity
1-(Benzyl)-3-(benzothiazole)Benzothiazole moiety; benzyl groupAntimicrobial properties

Uniqueness : The combination of the tetrahydrobenzo[b][1,4]oxazepine structure and the chlorobenzyl substituent distinguishes this compound from others listed. Its specific kinase inhibitory action may provide a unique therapeutic angle not fully explored by similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.